![molecular formula C16H12Cl2N4OS B2476925 3,6-dichloro-N-{2-[(1-méthyl-1H-imidazol-2-yl)sulfanyl]phényl}pyridine-2-carboxamide CAS No. 1281132-50-0](/img/structure/B2476925.png)

3,6-dichloro-N-{2-[(1-méthyl-1H-imidazol-2-yl)sulfanyl]phényl}pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

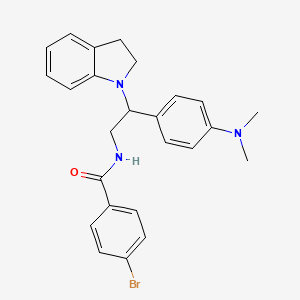

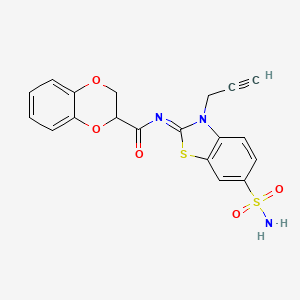

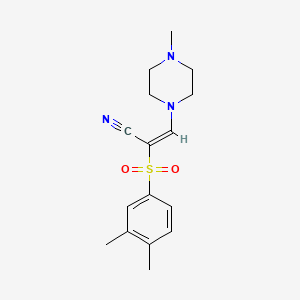

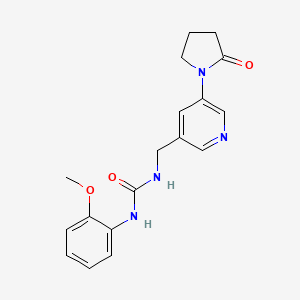

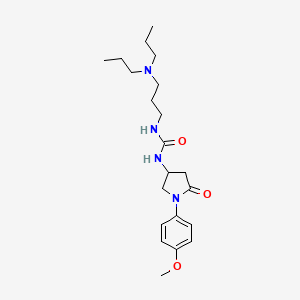

3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N4OS and its molecular weight is 379.26. The purity is usually 95%.

BenchChem offers high-quality 3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont étudié des dérivés du 1,3-diazole (la structure centrale de ce composé) pour leurs propriétés antibactériennes et antimycobactériennes . Ces dérivés présentent un potentiel contre les agents pathogènes bactériens, y compris Mycobacterium tuberculosis.

- Dans des études, des dérivés de 3,6-dichloro-N-{2-[(1-méthyl-1H-imidazol-2-yl)sulfanyl]phényl}pyridine-2-carboxamide ont été évalués pour leur activité antifongique. Ils ont montré une efficacité contre des champignons tels que Candida albicans, Microsporum audouinii, Cryptococcus neoformans et Aspergillus niger .

- Ce composé sert d'intermédiaire pour les colorants fluorescents et est couramment utilisé dans la recherche de marquage et d'imagerie biologique . Ses propriétés de fluorescence le rendent précieux pour visualiser les processus cellulaires.

- Dans la préparation de catalyseurs de métathèse d'oléfines hybrides, ce composé a été immobilisé sur des tamis moléculaires pour améliorer l'activité catalytique. Il joue également un rôle dans les réactions de métathèse par fermeture de cycle .

- Des chercheurs ont conçu des méthodes polyvalentes pour synthétiser des dérivés de l'imidazole, y compris ce composé. Par exemple, il peut être utilisé pour former des liaisons C–N via des aldéhydes aromatiques et de l'o-phénylènediamine .

- Les composés contenant de l'imidazole sont devenus des synthons importants dans le développement de médicaments. Compte tenu des défis croissants de la résistance aux antimicrobiens (RAM), il est crucial d'explorer de nouveaux médicaments basés sur des structures hétérocycliques comme l'imidazole .

Activité antibactérienne et antimycobactérienne

Propriétés antifongiques

Substrat enzymatique pour l'imagerie par fluorescence

Catalyseur de métathèse par fermeture de cycle (RCM)

Synthèse de dérivés de l'imidazole

Développement de médicaments et défis de la résistance aux antimicrobiens (RAM)

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its interaction with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a range of environmental conditions.

Propriétés

IUPAC Name |

3,6-dichloro-N-[2-(1-methylimidazol-2-yl)sulfanylphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4OS/c1-22-9-8-19-16(22)24-12-5-3-2-4-11(12)20-15(23)14-10(17)6-7-13(18)21-14/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXYVYMSBOZABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=CC=CC=C2NC(=O)C3=C(C=CC(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)

![2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)

![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid](/img/structure/B2476846.png)

![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)

![1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2476864.png)